Methyl 5,5-dimethoxyvalerate

Beschreibung

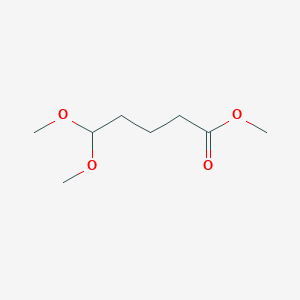

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5,5-dimethoxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFAONQHOIRLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338851 | |

| Record name | Methyl 5,5-dimethoxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-91-9 | |

| Record name | Methyl 5,5-dimethoxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5,5-dimethoxyvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5,5-Dimethoxypentanoate

Abstract: This document provides an in-depth technical overview of Methyl 5,5-dimethoxypentanoate, a versatile acetal-ester used as a key building block in advanced organic synthesis. We will cover its precise chemical identity according to IUPAC nomenclature, detailed physicochemical properties, validated synthesis and purification protocols, comprehensive spectroscopic analysis, and its applications in the fields of chemical research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound's characteristics and utility.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and formal naming is fundamental to scientific communication and reproducibility. The compound commonly known as "Methyl 5,5-dimethoxyvalerate" is more formally identified under the system established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name and Rationale

The official IUPAC name for this compound is Methyl 5,5-dimethoxypentanoate .[1] This name is derived by systematically deconstructing its molecular structure:

-

Pentanoate: This is the root of the name, indicating a derivative of pentanoic acid. The five-carbon chain includes the carboxyl carbon.

-

Methyl: This prefix designates the methyl group (-CH₃) that forms an ester with the carboxyl group.

-

5,5-dimethoxy: This indicates two methoxy groups (-OCH₃) are attached to the fifth carbon atom of the main pentanoate chain.

The common name "valerate" is often used for five-carbon esters, but "pentanoate" is the preferred term in modern IUPAC nomenclature.

Chemical Structure and Identifiers

The compound's structure features a terminal methyl ester and a dimethyl acetal at the opposite end of a five-carbon chain. The acetal group serves as a protected aldehyde, a feature that is central to its synthetic utility.

Diagram: Molecular Structure of Methyl 5,5-dimethoxypentanoate

A 2D representation of Methyl 5,5-dimethoxypentanoate.

Table 1: Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | Methyl 5,5-dimethoxypentanoate |

| CAS Number | 23068-91-9 |

| Molecular Formula | C₈H₁₆O₄ |

| Molecular Weight | 176.21 g/mol |

| Canonical SMILES | COC(CCCC(=O)OC)OC |

| InChI Key | YOFAONQHOIRLCQ-UHFFFAOYSA-N |

| PubChem CID | 551444 |

Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, purification, and use in reactions.

Table 2: Physicochemical Data [2]

| Property | Value |

| Appearance | Liquid |

| Density | 1.012 g/mL at 25 °C |

| Boiling Point | 70-72 °C at 2 mmHg |

| Refractive Index (n20/D) | 1.422 |

| Flash Point | 63 °C (145.4 °F) - closed cup |

Synthesis and Mechanistic Insights

Methyl 5,5-dimethoxypentanoate is typically prepared via the acetalization of a precursor containing an aldehyde functional group. A common and effective method involves the acid-catalyzed reaction of methyl 4-formylbutanoate with methanol.

Synthetic Rationale and Workflow

The core of the synthesis is the protection of the aldehyde group as a dimethyl acetal. This transformation is crucial because the acetal is stable under neutral or basic conditions, which might be required for subsequent reactions involving the ester functionality. The reaction is an equilibrium process, and to drive it to completion, either the product (water) must be removed, or a large excess of the alcohol (methanol) must be used. Using methanol as the solvent is a common strategy that serves both as a reagent and as the reaction medium.

Diagram: Synthetic Workflow

General workflow for the synthesis of Methyl 5,5-dimethoxypentanoate.

Detailed Laboratory Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Methyl 4-formylbutanoate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-formylbutanoate in a 10-fold molar excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 mol equivalent).

-

Scientist's Note: p-TSA is often preferred over sulfuric acid as it is a solid and easier to handle, while still providing the necessary acidic environment for acetal formation.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Trustworthiness Check: This step is critical to prevent acid-catalyzed decomposition of the product during the subsequent workup and distillation.

-

-

Extraction: Reduce the volume of methanol under reduced pressure. Add water and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation (e.g., 70-72 °C at 2 mmHg) to yield the pure Methyl 5,5-dimethoxypentanoate as a clear liquid.[2]

Applications in Research and Drug Development

The primary value of Methyl 5,5-dimethoxypentanoate lies in its bifunctional nature. The ester can be hydrolyzed, reduced, or converted to other functional groups, while the acetal acts as a stable precursor to an aldehyde.

Role as a C5 Building Block

This compound is effectively a masked version of glutaraldehyde monomethyl ester. The aldehyde can be deprotected under mild acidic conditions, revealing a reactive site for subsequent transformations such as Wittig reactions, reductive aminations, or aldol condensations. This makes it a valuable C5 synthon for constructing more complex molecular architectures.

For example, it may be employed in the synthesis of seven-membered carbocycles or in the preparation of substituted pentenoic acid derivatives.[2] The methyl group itself plays a significant role in drug design by potentially modulating physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[4]

Diagram: Synthetic Utility Pathway

Key synthetic pathways originating from Methyl 5,5-dimethoxypentanoate.

Use in Heterocyclic Synthesis

The 1,5-dicarbonyl relationship that can be unmasked from this molecule is particularly useful for the synthesis of heterocyclic systems. Following deprotection and a potential modification of the ester group, the resulting aldehyde-ketone or dialdehyde equivalent can undergo condensation reactions with amines, hydrazines, or other dinucleophiles to form pyridines, pyrazoles, and other important ring systems found in many pharmaceutical agents.

Conclusion

Methyl 5,5-dimethoxypentanoate, correctly identified by its IUPAC name Methyl 5,5-dimethoxypentanoate, is a highly valuable and versatile building block in modern organic synthesis. Its key structural feature—a stable acetal protecting a reactive aldehyde—allows for selective chemical manipulations at the ester terminus. The straightforward synthesis and purification protocols, combined with its utility in constructing complex carbocyclic and heterocyclic frameworks, ensure its continued importance for researchers and professionals in drug development and chemical science.

References

-

PubChem Compound Summary for CID 551444, this compound. National Center for Biotechnology Information. [Link]

-

[Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208. PubMed. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 5,5-dimethoxyvalerate

Executive Summary

Methyl 5,5-dimethoxyvalerate (CAS No. 23068-91-9) is a pivotal intermediate in modern organic synthesis, valued for its dual functionality as a methyl ester and a protected aldehyde. The dimethyl acetal moiety offers exceptional stability under a range of conditions, particularly basic, nucleophilic, and reductive environments, allowing for selective manipulation of the ester group. Subsequent acid-catalyzed hydrolysis efficiently unmasks the terminal aldehyde, providing a versatile handle for a multitude of synthetic transformations. This guide delivers an in-depth exploration of the compound's synthesis, spectroscopic identity, and critical applications, with a focus on mechanistic rationale and practical laboratory protocols for researchers in pharmaceuticals and fine chemical synthesis.

Core Chemical Profile and Physicochemical Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization. This compound is a colorless liquid with properties that make it amenable to standard laboratory purification techniques.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 23068-91-9 | [1] |

| Molecular Formula | C₈H₁₆O₄ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 70-72 °C @ 2 mmHg | [3] |

| Density | 1.012 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.422 | [3] |

| ¹H NMR (CDCl₃) | See Section 1.1 for detailed assignment | [4] (Typical) |

| ¹³C NMR (CDCl₃) | See Section 1.1 for detailed assignment | [4] (Typical) |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

Spectroscopic Signature and Structural Verification

The structural integrity of this compound is confirmed through NMR and IR spectroscopy. The spectra provide a unique fingerprint, allowing for unambiguous identification and purity assessment.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals that correspond to each unique proton environment in the molecule.

-

δ 4.37 (t, J = 5.7 Hz, 1H): This triplet corresponds to the methine proton (-CH(OCH₃)₂) of the acetal, split by the adjacent CH₂ group.

-

δ 3.67 (s, 3H): A sharp singlet representing the three protons of the methyl ester (-COOCH₃).

-

δ 3.32 (s, 6H): A singlet integrating to six protons, assigned to the two equivalent methoxy groups of the acetal (-CH(OCH₃ )₂).

-

δ 2.33 (t, J = 7.4 Hz, 2H): A triplet corresponding to the methylene group alpha to the ester carbonyl (α-CH₂).

-

δ 1.71 - 1.60 (m, 4H): A complex multiplet region arising from the overlap of the signals for the two central methylene groups (β-CH₂ and γ-CH₂).

-

-

¹³C NMR Spectroscopy (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone and functional groups.

-

δ 174.0: Ester carbonyl carbon (C =O).

-

δ 104.4: Acetal carbon (-C H(OCH₃)₂).

-

δ 53.0: Methoxy carbons of the acetal (-CH(O CH₃)₂).

-

δ 51.5: Methyl ester carbon (-COOC H₃).

-

δ 33.9, 31.8, 21.5: Aliphatic methylene carbons of the main chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays a prominent, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretch of the ester. A series of strong C-O stretching bands are also observed between 1200 and 1050 cm⁻¹ , corresponding to the ester and acetal functionalities.

Synthesis Protocol: Acid-Catalyzed Acetalization

The most direct and widely used synthesis of this compound is the acid-catalyzed reaction of its corresponding aldehyde, methyl 5-oxovalerate, with methanol. The reaction is an equilibrium process, driven to completion by using methanol as both the reagent and solvent and by removing the water byproduct.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Methodology

-

Reagents & Equipment:

-

Methyl 5-oxovalerate (1.0 eq.)

-

Methanol (anhydrous, 15-20 eq.)

-

Trimethyl orthoformate (1.5 eq.)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq.)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Step-by-Step Procedure:

-

Reaction Setup: Charge a dry round-bottom flask with methyl 5-oxovalerate (1.0 eq.), methanol (15-20 eq.), and trimethyl orthoformate (1.5 eq.).

-

Catalyst Addition: Add a catalytic amount of p-TsOH (0.02 eq.) to the stirred solution.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Quenching & Neutralization: Cool the reaction to room temperature. Carefully add saturated aqueous NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Partition the remaining residue between water and an organic solvent (DCM or EtOAc). Extract the aqueous layer twice more with the organic solvent.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a pure, colorless liquid.

-

-

Causality and Self-Validation:

-

Expertise: Trimethyl orthoformate is employed as a chemical water scavenger. It reacts with the water formed during acetalization to produce methanol and methyl formate, thus driving the equilibrium toward the product.[3] This is more efficient than physical removal of water via a Dean-Stark trap in this context.

-

Trustworthiness: The protocol is self-validating. Successful synthesis is confirmed by the disappearance of the aldehyde starting material on TLC/GC. The final purification by vacuum distillation provides the product in high purity, which can be verified by comparing the measured boiling point and refractive index against literature values.[3]

-

Strategic Applications in Synthesis

The core utility of this compound is its function as a stable aldehyde precursor. The acetal is robust to many reagents that would otherwise react with an aldehyde, enabling complex synthetic sequences.

The Deprotection Gateway: Unmasking the Aldehyde

The conversion of the acetal back to the aldehyde is the key step that unlocks its synthetic potential. This is achieved through acid-catalyzed hydrolysis.

Caption: Mechanism of acid-catalyzed acetal deprotection.

Mechanistic Rationale: The reaction is initiated by protonation of one of the acetal's oxygen atoms by a catalytic amount of acid (e.g., HCl, p-TsOH in aqueous solvent).[5] This creates a good leaving group (methanol), which is eliminated to form a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde product and a second molecule of methanol. The reaction is typically performed using dilute aqueous acid or catalysts like silica gel under aqueous conditions.[5][6]

Synthesis of Heterocycles: The Piperidine Scaffold

A primary application is in the synthesis of N-substituted piperidines, a privileged scaffold in medicinal chemistry. This is accomplished via an in-situ deprotection followed by a reductive amination cascade.

-

Deprotection: The acetal is hydrolyzed in situ to generate the aldehyde.

-

Iminium Formation: The aldehyde reacts with a primary amine (R-NH₂) to form an iminium ion.

-

Reductive Cyclization: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion and the ester (after intramolecular cyclization) to furnish the N-substituted piperidine.

Precursor for Cyanine Dyes

The masked aldehyde functionality is crucial in the synthesis of polymethine chains found in cyanine dyes. While not a direct component of the final dye, it serves as a key building block for the reactive intermediates. For example, related dialdehyde acetals are condensed with anilines to form glutaconaldehyde anil salts.[7] These salts are then reacted with indoline or benzothiazole derivatives to construct the characteristic conjugated system of dyes like Cy5.[7][8] this compound can be used to build unsymmetrical polymethine chains for specialized dye applications.

Elaboration into Seven-Membered Carbocycles

This compound has been cited as a potential starting material for the synthesis of seven-membered carbocycles.[3] While specific protocols starting from this exact molecule are proprietary, the general strategy involves using the C5 backbone as a key element in annulation reactions, such as [4+3] cycloadditions, where the unmasked aldehyde would participate as the three-carbon component after appropriate functionalization.[9]

Safety and Handling

-

Hazard Identification: this compound is a combustible liquid. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

-

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat. Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 551444, this compound. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

-

Jung, M. E., et al. (2012). Synthesis and Validation of Cyanine-Based Dyes for DIGE. ResearchGate. [Link]

- Shmanai, V. V., et al. (2003). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta.

-

Barluenga, J., et al. (2005). Diastereoselective synthesis of five- and seven-membered rings by [2+2+1], [3+2], [3+2+2], and [4+3] carbocyclization reactions... Chemistry. [Link]

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. academic.oup.com [academic.oup.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective synthesis of five- and seven-membered rings by [2+2+1], [3+2], [3+2+2], and [4+3] carbocyclization reactions of beta-substituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5,5-dimethoxyvalerate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5,5-dimethoxyvalerate (MDMV), with the molecular formula C8H16O4, is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis.[1] Its unique structure, incorporating both a methyl ester and a dimethyl acetal, offers a strategic advantage in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of MDMV, including its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, thorough spectroscopic analysis for characterization, and a discussion of its applications, particularly in the synthesis of carbocycles and imaging agents. This document is intended to be a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, providing the necessary details to confidently synthesize, characterize, and utilize this important chemical building block.

Introduction: The Strategic Utility of a Bifunctional Building Block

In the landscape of organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense value. This compound (MDMV), also known as methyl 5,5-dimethoxypentanoate, falls squarely into this category.[1] The presence of a methyl ester and a protected aldehyde (as a dimethyl acetal) within the same five-carbon chain makes it a highly strategic precursor for a variety of chemical transformations.

The acetal group serves as a stable protecting group for the aldehyde functionality, allowing for selective reactions at the ester site. Subsequently, the aldehyde can be deprotected under acidic conditions, opening up a new avenue for chemical modification. This "protect-react-deprotect" strategy is a cornerstone of complex molecule synthesis, and MDMV provides a convenient and pre-packaged solution for introducing a five-carbon chain with reactive handles at both ends.

This guide will delve into the practical aspects of working with MDMV, from its preparation and purification to its detailed characterization and application in synthetic chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in the laboratory. The key properties of MDMV are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16O4 | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 23068-91-9 | [1] |

| IUPAC Name | methyl 5,5-dimethoxypentanoate | [1] |

| Synonyms | This compound, 5,5-Dimethoxypentanoic acid methyl ester, Glutaraldehydic acid methyl ester dimethyl acetal, Methyl 4-formylbutyrate dimethyl acetal | [1] |

| Appearance | Liquid | |

| Boiling Point | 70-72 °C at 2 mmHg | |

| Density | 1.012 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.422 |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of methyl 5-oxopentanoate using trimethylorthoformate. Trimethylorthoformate serves as both the source of the methoxy groups and as a water scavenger, driving the equilibrium towards the formation of the acetal.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 5-oxopentanoate

-

Trimethylorthoformate

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Anhydrous methanol (as solvent, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-oxopentanoate in anhydrous methanol (optional, the reaction can also be run neat).

-

Addition of Reagents: Add trimethylorthoformate (typically 1.5 to 2.0 equivalents) to the solution. Then, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.

Mechanistic Rationale: The Acid-Catalyzed Acetal Formation

The formation of the dimethyl acetal from the aldehyde functionality of methyl 5-oxopentanoate proceeds through a well-established acid-catalyzed mechanism.

Caption: Mechanism of acid-catalyzed acetal formation.

The key steps involve:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol, derived from the trimethylorthoformate, acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly added methoxy group to the hydroxyl group, forming a good leaving group (water).

-

Formation of a Resonance-Stabilized Carbocation: The loss of a water molecule generates a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral acetal and regenerate the acid catalyst.

Spectroscopic Characterization: A Guide to Quality Control

Accurate characterization of this compound is essential to ensure its purity and confirm its structure before use in subsequent reactions. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -COOCH₃ (Methyl ester) |

| ~3.31 | s | 6H | -C(OCH₃)₂ (Acetal methoxy) |

| ~4.37 | t | 1H | -CH(OCH₃)₂ (Acetal proton) |

| ~2.33 | t | 2H | -CH₂-COO- |

| ~1.65 | m | 4H | -CH₂-CH₂-CH₂- |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.8 | -C OOCH₃ (Ester carbonyl) |

| ~104.2 | -C H(OCH₃)₂ (Acetal carbon) |

| ~53.1 | -C(OC H₃)₂ (Acetal methoxy carbons) |

| ~51.5 | -COOC H₃ (Methyl ester carbon) |

| ~33.8 | -C H₂-COO- |

| ~31.5 | -C H₂-CH(OCH₃)₂ |

| ~21.8 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1190, 1070 | Strong | C-O stretch (ester and acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) - often weak or absent in EI-MS |

| 145 | [M - OCH₃]⁺ |

| 113 | [M - OCH₃ - CH₃OH]⁺ |

| 75 | [CH(OCH₃)₂]⁺ (A characteristic fragment for dimethyl acetals) |

| 71 | [C₄H₇O]⁺ |

Applications in Synthesis: A Versatile Precursor

This compound is a valuable starting material for the synthesis of a variety of more complex molecules, owing to its dual functionality.

Synthesis of Seven-Membered Carbocycles

One notable application of MDMV is in the construction of seven-membered carbocyclic rings. These structures are found in numerous natural products and are of interest in medicinal chemistry. The aldehyde functionality, after deprotection of the acetal, can participate in various cyclization reactions.

Precursor for Bioactive Molecules and Imaging Agents

The linear five-carbon chain with reactive groups at both ends makes MDMV an attractive precursor for the synthesis of various bioactive molecules. For instance, it can be used in the synthesis of cyanine dyes, which are employed as fluorescent probes in noninvasive imaging techniques.[2] The ester functionality can be modified to introduce a linking group, while the aldehyde can be used to construct the polymethine chain of the dye.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical of significant synthetic utility, offering a convenient and versatile platform for the introduction of a functionalized five-carbon chain. Its straightforward synthesis, well-defined spectroscopic properties, and the orthogonal reactivity of its ester and protected aldehyde functionalities make it an invaluable tool for organic chemists. The applications of MDMV in the synthesis of complex carbocycles and functional molecules like imaging agents highlight its importance in both academic research and the pharmaceutical industry. This guide has provided the essential technical details to empower researchers to effectively synthesize, characterize, and apply this versatile building block in their own synthetic endeavors.

References

-

PubChem. This compound | C8H16O4 | CID 551444. [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of seven-membered carbo- and heterocyles by organocatalyzed intramolecular Michael addition. [Link]

Sources

An In-Depth Technical Guide to Methyl 5,5-dimethoxyvalerate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 5,5-dimethoxyvalerate, a versatile building block in organic synthesis. The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with the critical data and insights necessary for its effective application and handling.

Introduction: A Key Synthetic Intermediate

This compound, also known as methyl 5,5-dimethoxypentanoate, is a bifunctional organic compound containing both an ester and an acetal functional group.[1] This unique structural feature makes it a valuable precursor in the synthesis of a variety of more complex molecules, including heterocyclic compounds and modified aldehydes. Its utility has been demonstrated in the synthesis of seven-membered carbocycles and 5-(phenylamino)-4-((phenylimino)methyl)-4-pentenoic acid derivatives. Furthermore, it serves as a reagent in the synthesis of cyanine dyes and their conjugates, which have applications in noninvasive imaging.[2] Understanding its physical and spectroscopic properties is paramount for its successful use in these and other synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

This compound is a colorless liquid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₄ | [1][4] |

| Molecular Weight | 176.21 g/mol | [1][3] |

| CAS Number | 23068-91-9 | [1][3] |

| Boiling Point | 70-72 °C at 2 mmHg | [3] |

| Density | 1.012 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.422 | [3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

| Form | Liquid | [3] |

Spectroscopic Profile: Elucidating the Structure

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, publicly available spectra with peak assignments are limited, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the functional groups present in the molecule.

¹H NMR: The spectrum is expected to show signals corresponding to the methoxy groups of the acetal and the ester, the methylene groups of the pentanoate chain, and the methine proton of the acetal.

¹³C NMR: The carbon spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the acetal carbon, the carbons of the methoxy groups, and the methylene carbons of the aliphatic chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands indicative of its ester and acetal functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1740 | C=O stretch | Ester |

| ~1170 and ~1050 | C-O stretch | Ester and Acetal |

| ~2950 and ~2850 | C-H stretch | Aliphatic |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 176. Key fragment ions are observed at:

-

m/z 75: This is often the base peak and can be attributed to the [CH(OCH₃)₂]⁺ fragment.

-

m/z 71: A significant peak that may arise from the loss of the methoxy group and subsequent fragmentation.

-

m/z 41: A common fragment in aliphatic chains.

Solubility Profile

As a general principle, esters and acetals exhibit good solubility in common organic solvents.[5] this compound is expected to be soluble in solvents such as:

-

Methanol

-

Ethanol

-

Acetone

-

Chloroform

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

Due to the presence of polar oxygen atoms, it may have limited solubility in water, a characteristic common for esters with increasing hydrocarbon chain length.[6][7]

Synthesis Methodology: A Practical Approach

This compound is typically synthesized from methyl 5-oxopentanoate through an acetalization reaction. The following protocol outlines a general procedure.

Reaction Scheme

Sources

A Spectroscopic Guide to Methyl 5,5-dimethoxyvalerate: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,5-dimethoxyvalerate, a molecule incorporating both an ester and an acetal functional group, serves as a valuable building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][2] A thorough understanding of its structural characteristics is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into the principles and practice of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Functional Groups

The structural formula of this compound is (CH₃O)₂CH(CH₂)₃CO₂CH₃.[3] This structure reveals the presence of a methyl ester group at one end of a five-carbon chain and a dimethyl acetal at the other. The interplay of these two functional groups dictates the molecule's chemical reactivity and is clearly reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[4]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H). Standard pulse sequences are typically sufficient for routine characterization.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -COOCH₃ (Methyl ester) |

| ~4.37 | Triplet | 1H | -CH(OCH₃)₂ (Acetal methine) |

| ~3.31 | Singlet | 6H | -CH(OCH₃)₂ (Acetal methoxy) |

| ~2.32 | Triplet | 2H | -CH₂COO- (Methylene adjacent to ester) |

| ~1.65 | Multiplet | 4H | -CH₂CH₂CH₂- (Central methylenes) |

Causality Behind Chemical Shifts and Splitting Patterns:

-

-COOCH₃ (Singlet, ~3.67 ppm): The protons of the methyl ester group are deshielded by the adjacent electron-withdrawing carbonyl group, resulting in a downfield chemical shift. As there are no adjacent protons, the signal appears as a singlet.[6]

-

-CH(OCH₃)₂ (Triplet, ~4.37 ppm): The methine proton of the acetal group is significantly deshielded due to being bonded to two electronegative oxygen atoms. It is coupled to the adjacent methylene group, resulting in a triplet splitting pattern.

-

-CH(OCH₃)₂ (Singlet, ~3.31 ppm): The six protons of the two equivalent methoxy groups of the acetal are deshielded by the oxygen atoms. Their equivalence leads to a single, sharp singlet with an integration of 6H.

-

-CH₂COO- (Triplet, ~2.32 ppm): The methylene protons alpha to the ester carbonyl are deshielded, appearing at a characteristic downfield shift for such a position.[6] The signal is split into a triplet by the adjacent methylene group.

-

-CH₂CH₂CH₂- (Multiplet, ~1.65 ppm): The remaining two methylene groups in the carbon chain are in a more shielded environment and appear further upfield. Due to coupling with each other and the adjacent methylene/methine groups, their signals overlap to form a complex multiplet.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to exhibit seven distinct carbon signals.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~173 | -C OO- (Ester carbonyl) |

| ~104 | -C H(OCH₃)₂ (Acetal carbon) |

| ~53 | -CH(OC H₃)₂ (Acetal methoxy carbons) |

| ~51 | -COOC H₃ (Ester methoxy carbon) |

| ~34 | -C H₂COO- (Methylene adjacent to ester) |

| ~31 | -C H₂CH₂CH(OCH₃)₂ (Methylene adjacent to acetal) |

| ~21 | -CH₂C H₂CH₂- (Central methylene) |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon (~173 ppm): The ester carbonyl carbon is highly deshielded and appears at the lowest field, a characteristic feature of sp² hybridized carbons bonded to two oxygen atoms.[7]

-

Acetal Carbon (~104 ppm): The carbon of the acetal group, bonded to two oxygen atoms, is also significantly deshielded, appearing in the typical range for such carbons.

-

Methoxy Carbons (~53 and ~51 ppm): The carbons of the methoxy groups are in the expected region for sp³ carbons attached to an oxygen atom.

-

Methylene Carbons (~34, ~31, ~21 ppm): The chemical shifts of the methylene carbons in the aliphatic chain are influenced by their proximity to the electron-withdrawing ester and acetal groups. The carbon alpha to the ester is the most deshielded, followed by the carbon adjacent to the acetal group. The central methylene carbon is the most shielded and appears at the highest field.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of the ester and acetal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1250-1000 | Strong, multiple bands | C-O stretch (Ester and Acetal) |

| ~2950-2850 | Medium to Strong | C-H stretch (Aliphatic) |

Interpretation of Key Absorptions:

-

C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature in the spectrum and is definitive for the carbonyl (C=O) stretching vibration of the saturated ester group.

-

C-O Stretches (~1250-1000 cm⁻¹): The region between 1250 cm⁻¹ and 1000 cm⁻¹ will contain several strong bands. These arise from the C-O stretching vibrations of both the ester and the acetal functionalities. The complexity in this "fingerprint" region makes precise assignment of each band challenging, but their collective presence is a strong indicator of these functional groups.

-

C-H Stretches (~2950-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups of the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Relative Abundance (Predicted) |

| 176 | [M]⁺• (Molecular Ion) | Low to absent |

| 145 | [M - OCH₃]⁺ | Moderate |

| 113 | [M - CH(OCH₃)₂]⁺ | Moderate |

| 75 | [CH(OCH₃)₂]⁺ | High (often base peak) |

| 71 | [CH₂CH₂COOCH₃]⁺ | Moderate |

| 59 | [COOCH₃]⁺ | Moderate |

Predicted Fragmentation Pathway:

The fragmentation of the this compound molecular ion is driven by the presence of the ester and acetal functional groups, which are prone to specific cleavage patterns.

Caption: Predicted fragmentation pathway of this compound.

-

Molecular Ion (m/z 176): The molecular ion peak may be weak or absent due to the lability of the acetal group under EI conditions.

-

Loss of a Methoxy Group (m/z 145): Cleavage of a methoxy radical (•OCH₃) from the acetal is a common fragmentation pathway, leading to the ion at m/z 145.

-

Acetal Fragment (m/z 75): Alpha-cleavage adjacent to the acetal group is highly favorable, resulting in the stable, resonance-stabilized oxonium ion [CH(OCH₃)₂]⁺ at m/z 75. This is often the base peak in the spectrum.

-

Loss of the Acetal Group (m/z 113): Cleavage of the C-C bond between the acetal and the alkyl chain can lead to the ion at m/z 113.

-

Ester-related Fragments (m/z 71 and 59): Further fragmentation of the m/z 113 ion or other pathways can lead to fragments characteristic of the methyl ester portion of the molecule, such as [CH₂CH₂COOCH₃]⁺ at m/z 71 and [COOCH₃]⁺ at m/z 59.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the confident elucidation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the strong C=O and C-O stretching bands in the IR spectrum identify the key functional groups, and the fragmentation pattern in the mass spectrum corroborates the molecular weight and substructural features. This guide serves as a valuable resource for scientists, enabling the efficient and accurate identification and quality control of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0158872). [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

The Organic Chemistry Tutor. Mass Spectrometry. YouTube. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methyl methanoate. [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

-

PubChem. Methyl 3,5-Dimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

Org. Process Res. Dev. 2010, 14, 4, 858–866. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

- 1. This compound 96 23068-91-9 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C8H16O4 | CID 551444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of Methyl 5,5-dimethoxyvalerate from Methyl 5-oxopentanoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 5,5-dimethoxyvalerate, a valuable bifunctional building block in organic synthesis, from its precursor, methyl 5-oxopentanoate. The core of this transformation lies in the acid-catalyzed acetalization of the aldehyde functionality. This document elucidates the underlying reaction mechanism, presents a field-proven experimental protocol, and offers practical insights into reaction optimization and troubleshooting. The content herein is designed to equip researchers and professionals in drug development and chemical synthesis with the knowledge to confidently and efficiently perform this important chemical transformation.

Introduction: The Strategic Importance of Aldehyde Protection

In the landscape of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategic molecular construction. Aldehydes, being highly electrophilic, are susceptible to a wide range of nucleophilic attacks and redox processes. Their transient conversion to less reactive acetals is a frequently employed tactic to shield them from undesired transformations while chemical modifications are performed elsewhere in the molecule.

This compound, also known as methyl 4-formylbutyrate dimethyl acetal or glutaraldehydic acid methyl ester dimethyl acetal, is a prime example of the utility of this strategy.[1] By masking the aldehyde in methyl 5-oxopentanoate as a dimethyl acetal, the ester functionality is made available for a variety of subsequent reactions. This guide provides a detailed exploration of the synthesis of this versatile intermediate.

The Heart of the Matter: The Acetalization Reaction

The conversion of methyl 5-oxopentanoate to this compound is achieved through an acid-catalyzed reaction with an alcohol, in this case, methanol, to form a dimethyl acetal.

Unveiling the Mechanism: An Acid-Catalyzed Pathway

The formation of an acetal from an aldehyde is a reversible process that is catalyzed by acid.[2] The role of the acid catalyst is to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by a weak nucleophile like methanol.

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of methyl 5-oxopentanoate, forming a resonance-stabilized cation.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original hydroxyl group.

-

Elimination of Water: The protonated hydroxyl group departs as a molecule of water, a good leaving group, to form a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly added methoxy group, yielding the final dimethyl acetal product.

To drive the equilibrium towards the formation of the acetal, the water generated during the reaction must be removed.[2]

Visualizing the Mechanism

The following diagram illustrates the acid-catalyzed formation of this compound from methyl 5-oxopentanoate.

A Field-Proven Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[3] This method utilizes trimethyl orthoformate as both a methanol source and a dehydrating agent, which effectively drives the reaction to completion.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl 5-oxopentanoate | ≥95% | Commercially Available |

| Trimethyl orthoformate | ≥98% | Commercially Available |

| Methanol (anhydrous) | ≥99.8% | Commercially Available |

| Ammonium Nitrate | ACS reagent grade | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | - | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a magnetically stirred solution of ammonium nitrate (approximately 1 mmol) in dry methanol (11 ml) in a round-bottom flask, add freshly distilled trimethyl orthoformate (4 equivalents, 28 mmol).[3]

-

Addition of Substrate: Add methyl 5-oxopentanoate (1 equivalent, 7 mmol) to the reaction mixture.[3]

-

Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere at room temperature.[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[3]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Summary of Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry | ||

| Methyl 5-oxopentanoate | 1 equivalent | The limiting reagent. |

| Trimethyl orthoformate | 4 equivalents | Acts as both a reagent and a water scavenger to drive the equilibrium.[2] |

| Ammonium Nitrate | ~0.14 equivalents | A mild and effective acid catalyst. |

| Solvent | ||

| Methanol (anhydrous) | ~1.6 mL per mmol of substrate | Provides the methoxy groups and serves as the reaction medium. |

| Reaction Conditions | ||

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |

| Atmosphere | Nitrogen | Prevents the introduction of atmospheric moisture. |

| Reaction Time | ~24 hours | As monitored by TLC for complete conversion.[3] |

| Work-up & Purification | ||

| Quenching Agent | Saturated Sodium Bicarbonate | Neutralizes the acidic catalyst. |

| Extraction Solvent | Diethyl ether | For efficient product isolation. |

| Drying Agent | Anhydrous Magnesium Sulfate | Removes residual water from the organic phase. |

| Purification Method | Vacuum Distillation | To obtain high-purity product. |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient catalyst- Presence of water in reagents or glassware- Insufficient reaction time | - Increase catalyst loading slightly.- Ensure all glassware is oven-dried and reagents are anhydrous.- Extend the reaction time and continue monitoring by TLC. |

| Low Yield | - Incomplete reaction- Product loss during work-up- Hydrolysis of the product back to the aldehyde | - Address the causes of incomplete reaction.- Perform extractions carefully and ensure complete phase separation.- Avoid prolonged exposure to acidic conditions during work-up. |

| Presence of Impurities | - Side reactions- Incomplete removal of starting material or byproducts | - Ensure the purity of starting materials.- Optimize purification conditions (e.g., fractional distillation). |

Conclusion

The synthesis of this compound from methyl 5-oxopentanoate via acid-catalyzed acetalization is a robust and reliable transformation. By understanding the underlying mechanism and employing a well-defined experimental protocol, researchers can efficiently prepare this valuable synthetic intermediate. The use of trimethyl orthoformate as a water scavenger is a key strategy for achieving high yields. This guide provides the necessary technical details and practical insights to facilitate the successful execution of this reaction in a laboratory setting.

References

-

Pham, W., et al. (2011). Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(5), 941-949. Available at: [Link]

-

UC Santa Barbara. (n.d.). eScholarship. Retrieved from [Link]

-

Nolting, D. D., et al. (2011). NEAR-INFRARED DYES: probe development and applications in optical molecular imaging. Current Organic Synthesis, 8(4), 521-534. Available at: [Link]

-

Watson, A. D., et al. (1999). Structural Identification by Mass Spectrometry of Oxidized Phospholipids in Minimally Oxidized Low Density Lipoprotein That Induce Monocyte/Endothelial Interactions and Evidence for Their Presence in Vivo. Journal of Biological Chemistry, 274(30), 24787-24798. Available at: [Link]

Sources

The Alchemist's Bridge: A Technical Guide to Methyl 5,5-dimethoxyvalerate as a Bifunctional Reagent

Foreword: Unmasking Latent Reactivity

In the intricate tapestry of organic synthesis, the most elegant solutions often arise from reagents that offer more than one mode of reactivity. These molecular chameleons, known as bifunctional reagents, provide synthetic chemists with a powerful toolkit to construct complex architectures with efficiency and precision. Methyl 5,5-dimethoxyvalerate, also known as methyl 5,5-dimethoxypentanoate or glutaraldehydic acid methyl ester dimethyl acetal, stands as a prime exemplar of such a reagent.[1]

At its core, this C5 building block possesses two distinct functional groups: a terminal methyl ester and a latent aldehyde, protected as a dimethyl acetal. This duality is the key to its utility. The acetal provides stability under a wide range of conditions, particularly basic and nucleophilic environments, allowing chemists to perform transformations on the ester moiety without premature unmasking of the aldehyde. Conversely, under acidic conditions, the acetal can be readily hydrolyzed to reveal a reactive aldehyde, poised for a host of subsequent reactions. This guide will explore the synthesis, properties, and strategic applications of this compound, providing researchers and drug development professionals with the technical insights and field-proven protocols necessary to harness its full synthetic potential.

Characterization and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a liquid at room temperature with properties that make it amenable to standard laboratory manipulations.

| Property | Value | Source |

| CAS Number | 23068-91-9 | |

| Molecular Formula | C₈H₁₆O₄ | |

| Molecular Weight | 176.21 g/mol | |

| Boiling Point | 70-72 °C at 2 mmHg | Sigma-Aldrich |

| Density | 1.012 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.422 | Sigma-Aldrich |

| IUPAC Name | methyl 5,5-dimethoxypentanoate |

Safety and Handling: According to aggregated GHS data, this compound is classified as a warning-level substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Reagent: A Protocol Grounded in Experience

The most common and reliable method for preparing this compound is the acid-catalyzed acetalization of its corresponding keto-ester, methyl 5-oxopentanoate. The use of trimethyl orthoformate serves a dual purpose: it acts as the methanol source and as a dehydrating agent, driving the equilibrium towards the acetal product.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol employs p-toluenesulfonic acid as a robust and cost-effective catalyst for acetalization. Methanol is used as the solvent to ensure a high concentration of the alcohol, while trimethyl orthoformate acts as an in-situ water scavenger, preventing the reverse hydrolysis reaction and ensuring a high yield.

-

Materials:

-

Methyl 5-oxopentanoate (1.0 eq)

-

Trimethyl orthoformate (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Anhydrous Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-oxopentanoate and anhydrous methanol (approx. 2 M concentration).

-

Add trimethyl orthoformate and p-toluenesulfonic acid monohydrate to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the mixture to room temperature and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (70-72 °C / 2 mmHg) to yield this compound as a colorless liquid.

-

Applications in Complex Synthesis: The Bifunctional Advantage

The true value of this compound is realized in multi-step syntheses where its two functionalities can be addressed sequentially. This section details field-proven applications that highlight its role as a versatile C5 synthon.

Synthesis of Monofunctional Cyanine Dyes for Bioconjugation

Near-infrared (NIR) fluorescent dyes are critical tools in biomedical imaging. The synthesis of monofunctional cyanine dyes, which can be conjugated to biomolecules, often requires a linker with a terminal reactive group. Shao et al. developed a facile route to such dyes where this compound serves as the foundational building block for the reactive linker.[2]

Workflow Rationale: The synthesis leverages both functional handles of the reagent. First, the ester is hydrolyzed to a carboxylic acid. This acid is then activated (e.g., as an acid chloride) and used to build a malonaldehyde dianil intermediate. This intermediate then undergoes condensation with indoleninium precursors to form the final symmetric cyanine dye. The key is that the acetal remains intact throughout these steps, protecting the aldehyde functionality which is not needed in the final structure but is a byproduct of the starting material's latent structure.

Experimental Protocol: Synthesis of Malonaldehyde Dianil Intermediate [2]

-

Rationale: This protocol, adapted from Shao et al., first creates a Vilsmeier-Haack type reagent in situ from oxalyl chloride and DMF.[2] This is a highly reactive species that reacts with the ester. Subsequent hydrolysis unmasks both the aldehyde and saponifies the ester to a carboxylate. The final addition of aniline hydrochloride in an acidic workup generates the key dianil intermediate.

-

Materials:

-

Oxalyl chloride (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) (2.6 eq)

-

Anhydrous Dichloromethane (DCM)

-

This compound (1.0 eq)

-

4 M Sodium Hydroxide (NaOH)

-

Aniline hydrochloride (2.0 eq)

-

10% aqueous HCl

-

-

Procedure:

-

In a flask cooled in an acetone/dry ice bath, sequentially add anhydrous DMF and oxalyl chloride to anhydrous DCM.

-

Allow the mixture to warm to room temperature over 15 minutes.

-

Add this compound dropwise to the solution.

-

Heat the reaction to 70 °C for 2 hours, allowing the DCM to evaporate.

-

Cool the resulting yellow oil and dissolve it in 4 M NaOH solution. Heat this solution at 70 °C for 1 hour.

-

After cooling to room temperature, add a solution of aniline hydrochloride in water and stir for at least 1 hour.

-

Precipitate the final malonaldehyde dianil hydrochloride salt by adding 10% aqueous HCl.

-

Collect the light yellow solid by filtration and use it directly in the subsequent dye synthesis step without further purification.

-

Synthesis of Oxidized Phospholipids

Oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC), are important molecules in biomedical research, particularly in the study of atherosclerosis.[3][4] The chemical synthesis of these complex lipids requires a building block that can introduce the 5-oxovaleroyl chain. This compound is an ideal precursor for this purpose.

Synthetic Strategy: The synthesis involves the hydrolysis of the methyl ester of this compound to yield 5,5-dimethoxypentanoic acid. This acid is then coupled to the free hydroxyl group of a lysophospholipid (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine). The final step is the acidic deprotection of the acetal to reveal the aldehyde functionality of the oxovaleroyl chain.

Experimental Protocol: Acylation and Deprotection to form POVPC

-

Rationale: This conceptual protocol is based on standard lipid synthesis techniques. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) form a classic and highly effective coupling system for esterification between a carboxylic acid and an alcohol. The final deprotection requires carefully controlled acidic conditions to hydrolyze the acetal without degrading the sensitive phospholipid structure.

-

Materials:

-

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) (1.0 eq)

-

5,5-Dimethoxypentanoic acid (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) / Water

-

-

Procedure (Conceptual):

-

Esterification: Dissolve Lyso-PC, 5,5-dimethoxypentanoic acid, and DMAP in anhydrous DCM under an inert atmosphere. Cool the solution in an ice bath.

-

Add a solution of DCC in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.

-

Purify the crude acetal-protected phospholipid by silica gel chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent system (e.g., DCM).

-

Treat the solution with an aqueous acid mixture, such as 9:1 TFA/water, and stir at room temperature while monitoring by TLC.

-

Upon completion, remove the acid under a stream of nitrogen and purify the final POVPC product, typically by HPLC.

-

The Untapped Potential in Heterocyclic Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization between a β-arylethylamine and an aldehyde or ketone to form tetrahydroisoquinolines or tetrahydro-β-carbolines, scaffolds prevalent in natural products and pharmaceuticals.[2][5][6] The reaction proceeds via an electrophilic iminium ion intermediate.[7]

This compound is an ideal, though currently underexplored, substrate for this reaction. In-situ hydrolysis of the acetal would generate the required aldehyde, which can then react with a β-arylethylamine like tryptamine. The elegance of this approach lies in the retention of the methyl ester in the product. This ester handle can then be used for further diversification, such as amide formation, reduction to an alcohol, or conversion to other functional groups, making it a powerful tool for building molecular complexity and generating libraries of compounds for drug discovery.

Future Outlook: The application of this compound in the Pictet-Spengler reaction represents a significant opportunity for innovation. The development of a robust, one-pot protocol for the deprotection-cyclization cascade would provide rapid access to a diverse range of functionalized heterocyclic compounds, streamlining the synthesis of potential therapeutic agents.

Conclusion: A Bridge Between Simplicity and Complexity

This compound exemplifies the strategic power of bifunctional reagents in modern organic synthesis. Its simple, linear C5 structure belies a sophisticated synthetic potential, enabled by the orthogonal reactivity of its ester and protected aldehyde functionalities. From the construction of advanced fluorescent probes for bio-imaging to the synthesis of biologically crucial oxidized lipids and the untapped potential in classic heterocyclic chemistry, this reagent serves as a reliable and versatile molecular bridge. The protocols and insights provided in this guide are intended to empower researchers to not only utilize this reagent effectively but also to envision new and innovative applications, further expanding the boundaries of chemical synthesis.

References

-

Shao, F., Weissleder, R., & Hilderbrand, S. A. (2008). Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. Bioconjugate Chemistry, 19(12), 2487–2491. [Link]

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Dalpozzo, R., & Ciaffoni, L. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(11), 1503. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved August 22, 2023, from [Link]

-

Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF 3-(4-CYANO-2-NITROPHENYL)PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. [Link]

-

Guizzardi, S., et al. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society, 141(30), 11956–11967. [Link]

-

Lee, H., et al. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. Metabolites, 12(8), 682. [Link]

-

Gupta, S., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4), 1003-1006. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]

An In-depth Technical Guide to the Protecting Group Chemistry of Methyl 5,5-dimethoxyvalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of Methyl 5,5-dimethoxyvalerate (MDMV) and its theoretical application as a protecting group for alcohols in organic synthesis. While MDMV is a known ester, its role as a protecting group is not established in the scientific literature. This document, therefore, extrapolates from the well-understood chemistry of acyclic acetals to propose a framework for its use. We will delve into the synthesis of MDMV, the postulated mechanisms of alcohol protection and deprotection, hypothetical experimental protocols, and a comparative analysis against conventional alcohol protecting groups. This guide is intended to serve as a foundational resource for researchers interested in exploring novel protecting group strategies.

Introduction to this compound (MDMV)

This compound, also known as methyl 5,5-dimethoxypentanoate, is an organic compound featuring both a methyl ester and a dimethyl acetal functional group.[1][2] Its structure presents unique opportunities for application in synthetic chemistry. While its primary documented uses are as a reagent in the synthesis of molecules like seven-membered carbocycles and cyanine dyes, its inherent acetal functionality suggests a potential, yet unexplored, role as a protecting group for hydroxyl moieties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23068-91-9 |

| Molecular Formula | C8H16O4 |

| Molecular Weight | 176.21 g/mol |

| Boiling Point | 70-72 °C / 2 mmHg |

| Density | 1.012 g/mL at 25 °C |

| Refractive Index | n20/D 1.422 |

Source: Sigma-Aldrich, PubChem[1]

Synthesis of this compound

The preparation of MDMV is straightforward and proceeds from readily available starting materials. The most common method involves the acetalization of methyl 5-oxopentanoate.[2]

Scheme 1: Synthesis of this compound

Caption: Synthesis of MDMV from methyl 5-oxopentanoate.

Experimental Protocol: Synthesis of this compound

-

To a solution of methyl 5-oxopentanoate in methanol, add trimethylorthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-